
N-(Pent-3-en-1-yl)thietan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Pent-3-en-1-yl)thietan-3-amine is an organic compound with the molecular formula C8H15NS It is characterized by a thietane ring, which is a four-membered ring containing a sulfur atom, and an amine group attached to a pent-3-en-1-yl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(Pent-3-en-1-yl)thietan-3-amine typically involves the reaction of thietane derivatives with appropriate amine precursors. One common method includes the nucleophilic substitution reaction where a thietane derivative reacts with a pent-3-en-1-ylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: N-(Pent-3-en-1-yl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thietane ring or the amine group.
Substitution: The amine group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Modified thietane or amine derivatives.
Substitution: Alkylated or acylated amine products.
Aplicaciones Científicas De Investigación
N-(Pent-3-en-1-yl)thietan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms involving thietane rings.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-(Pent-3-en-1-yl)thietan-3-amine involves its interaction with molecular targets through its amine and thietane functional groups. The compound can form covalent or non-covalent interactions with enzymes, receptors, or other biomolecules, thereby modulating their activity. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or binding to receptor sites.
Comparación Con Compuestos Similares
Thietan-3-amine: A simpler analog without the pent-3-en-1-yl side chain.
N-(Pent-3-en-1-yl)thietan-2-amine: A positional isomer with the amine group attached to the second carbon of the thietane ring.
N-(Pent-3-en-1-yl)thiolan-3-amine: A related compound with a thiolane (five-membered ring) instead of a thietane ring.
Uniqueness: N-(Pent-3-en-1-yl)thietan-3-amine is unique due to the presence of both the thietane ring and the pent-3-en-1-yl side chain, which confer distinct chemical reactivity and potential for diverse applications. Its structural features allow for specific interactions with molecular targets, making it valuable in various research and industrial contexts.
Propiedades
Fórmula molecular |
C8H15NS |
|---|---|
Peso molecular |
157.28 g/mol |
Nombre IUPAC |
N-[(E)-pent-3-enyl]thietan-3-amine |
InChI |
InChI=1S/C8H15NS/c1-2-3-4-5-9-8-6-10-7-8/h2-3,8-9H,4-7H2,1H3/b3-2+ |
Clave InChI |
NNPWKDFOLOANSY-NSCUHMNNSA-N |
SMILES isomérico |
C/C=C/CCNC1CSC1 |
SMILES canónico |
CC=CCCNC1CSC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Nitro-1H-benzo[d]imidazole-7-carbaldehyde](/img/structure/B13016234.png)


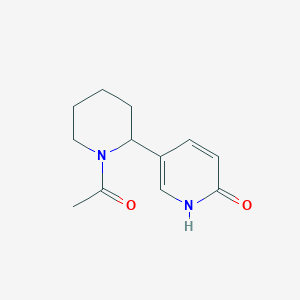
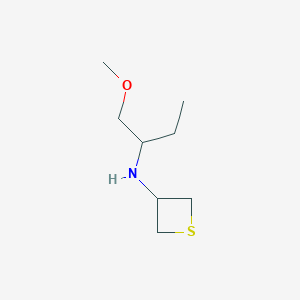
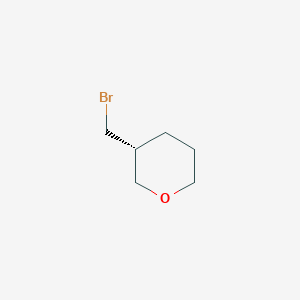
![Benzo[d]isothiazol-6-ylmethanol](/img/structure/B13016282.png)
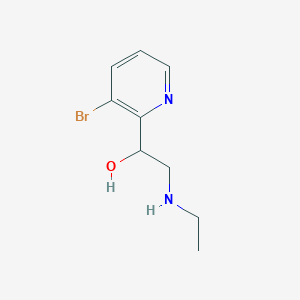
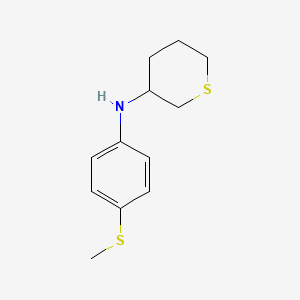

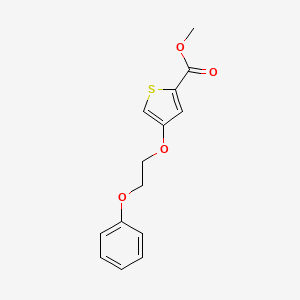
![2-Chloro-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B13016314.png)
![2-Bromo-8-methyl-5-(2,2,2-trifluoroethoxy)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13016316.png)
